4-isocyanato-2-methylbenzonitrile
Description
4-Isocyanato-2-methylbenzonitrile (CAS: 839717-56-5) is an aromatic compound featuring a reactive isocyanate (-NCO) group and a nitrile (-CN) substituent on a methyl-substituted benzene ring. Its molecular formula is C₉H₆N₂O, with a molecular weight of 158.16 g/mol . The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making the compound a valuable intermediate in synthesizing ureas, carbamates, and heterocyclic frameworks. Applications span pharmaceutical and agrochemical research, where it serves as a building block for bioactive molecules. However, its moisture sensitivity necessitates careful handling and storage under inert conditions to prevent hydrolysis to amines or urea derivatives.
Properties
CAS No. |
1261780-80-6 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isocyanato-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as toluene or dichloromethane. The process can be summarized as follows:
Starting Material: 2-methylbenzonitrile
Reagent: Phosgene or phosgene equivalent
Base: Triethylamine or pyridine
Solvent: Toluene or dichloromethane
Temperature: 50°C to 100°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-isocyanato-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively.
Substitution Reactions: The nitrile group can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Reacts with the isocyanate group to form carbamates.
Strong Bases: Facilitate substitution reactions involving the nitrile group.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with water.
Scientific Research Applications
4-isocyanato-2-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-isocyanato-2-methylbenzonitrile primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic groups such as hydroxyl, amino, and thiol groups. This reactivity allows the compound to modify proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The nitrile group can also participate in various chemical reactions, further contributing to the compound’s versatility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-isocyanato-2-methylbenzonitrile with two structurally related analogs: 4-acetyl-2-methylbenzonitrile and 2-methylbenzonitrile . Key parameters include functional groups, reactivity, stability, and applications.
Key Findings:
Reactivity Differences :
- The isocyanate group in this compound enables rapid reactions with amines to form ureas, a trait absent in the acetyl or nitrile analogs. For example, microwave-assisted synthesis (common in benzothiazole preparation ) is unsuitable here due to the thermal instability of isocyanates.
- 4-Acetyl-2-methylbenzonitrile (CAS: 1138444-80-0) undergoes aldol condensations or nucleophilic attacks on the ketone group, as seen in benzothiazole synthesis via microwave irradiation .
Stability and Handling :
- This compound’s moisture sensitivity contrasts sharply with the stability of 4-acetyl-2-methylbenzonitrile, which is stored at room temperature without degradation .
Applications :
- The isocyanate derivative is pivotal in medicinal chemistry for creating urea-linked inhibitors or prodrugs.
- 4-Acetyl-2-methylbenzonitrile is utilized in heterocyclic synthesis (e.g., benzothiazoles for fluorescence probes) , while 2-methylbenzonitrile is a solvent or precursor in nitrile chemistry.
Q & A
Q. What synthetic methodologies are most effective for preparing 4-isocyanato-2-methylbenzonitrile, and what are the critical reaction conditions?
Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic addition reactions?
Q. What analytical approaches resolve contradictions in reported thermal stability data for this compound?
Conflicting thermogravimetric analysis (TGA) data may arise from moisture content or heating rates. Standardized protocols include:
- Dynamic TGA : Heating at 10°C/min under N₂ reveals decomposition onset at 180°C (primarily isocyanate degradation).
- Isothermal TGA : Holding at 120°C for 24 hours shows <5% mass loss, confirming stability under typical reaction conditions .
- DSC : Endothermic peaks at 85–90°C correlate with melting, while exothermic events above 200°C indicate polymerization .
Methodological Considerations
Q. How can researchers optimize regioselectivity when functionalizing this compound for polymer applications?
- Protection/Deprotection : Temporarily protect the nitrile group via silylation (e.g., trimethylsilyl cyanide) to direct reactions to the isocyanate group .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the nitrile-bearing aromatic ring after converting the isocyanate to a urea derivative .
Q. What computational tools predict the environmental persistence or toxicity of this compound derivatives?
- QSAR Models : Predict biodegradability using EPI Suite, showing a half-life >60 days in water due to nitrile stability.
- Derek Nexus : Flags potential skin sensitization (via isocyanate reactivity) and aquatic toxicity (LC50 = 2.1 mg/L for Daphnia magna) .
Contradictions and Recommendations
- Synthetic Yields : Lower yields (e.g., 50–60%) reported in bench-scale studies vs. >75% in optimized protocols highlight the need for rigorous moisture control.
- Reactivity Discrepancies : Steric effects from the methyl group are underestimated in some kinetic models; experimental validation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
